Angulatin K

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

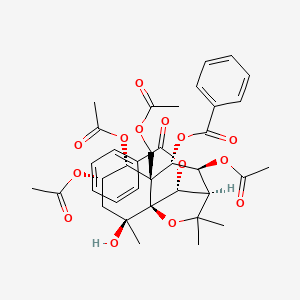

C37H42O14 |

|---|---|

Molecular Weight |

710.7 g/mol |

IUPAC Name |

[(1S,2S,4S,5R,6R,7S,8S,9R,12R)-4,5,8-triacetyloxy-6-(acetyloxymethyl)-7-benzoyloxy-2-hydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-12-yl] benzoate |

InChI |

InChI=1S/C37H42O14/c1-20(38)45-19-36-29(48-23(4)41)26(46-21(2)39)18-35(7,44)37(36)30(49-32(42)24-14-10-8-11-15-24)27(34(5,6)51-37)28(47-22(3)40)31(36)50-33(43)25-16-12-9-13-17-25/h8-17,26-31,44H,18-19H2,1-7H3/t26-,27+,28-,29-,30+,31+,35-,36+,37-/m0/s1 |

InChI Key |

JLOITWJNBYVRLW-XFKRBFLPSA-N |

Isomeric SMILES |

CC(=O)OC[C@]12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C5=CC=CC=C5)(C)O)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C5=CC=CC=C5)(C)O)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Angulatin K: A Technical Guide on its Natural Source, Origin, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin K is a naturally occurring sesquiterpene polyol ester, a class of complex secondary metabolites known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural source, geographical origin, and relevant biological context of this compound, with a focus on data presentation, experimental protocols, and the exploration of potential signaling pathways. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source and Geographical Origin

This compound is exclusively isolated from the root bark of Celastrus angulatus , a deciduous climbing shrub belonging to the Celastraceae family.[1]

Geographical Distribution: The native range of Celastrus angulatus is concentrated in Central and Southern China .[1] It primarily thrives in the temperate biome, often found in mountainous thickets and on slopes at elevations ranging from 1,000 to 2,500 meters.

Quantitative Data on Sesquiterpenoid Polyol Esters from Celastrus angulatus

| Compound Class | Plant Part | Extraction Solvent | Isolated Compounds | Reference |

| Sesquiterpene Polyol Esters | Root Bark | Methanol | Angulatins V, W, X, and Putterine B | [2] |

| Sesquiterpene Polyol Esters | Root Bark | Methanol | A new sesquiterpene polyol ester (NW37) and three known compounds (NW13, NW16, NW35) | [3] |

| Sesquiterpene Polyol Esters | Root Bark | Not Specified | Three new insecticidal sesquiterpene polyol esters | [4] |

| Sesquiterpene Polyol Esters | Root Bark | Methanol | Three new insecticidal sesquiterpene polyol esters (Kupiteng esters A, B, and C) | [5] |

| Sesquiterpene Polyol Esters | Root Bark | Not Specified | Five new insecticidal sesquiterpenoids | [6] |

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of sesquiterpene polyol esters from the root bark of Celastrus angulatus, which can be adapted for the specific isolation of this compound.

Extraction and Isolation of Sesquiterpene Polyol Esters

Plant Material: Dried and pulverized root bark of Celastrus angulatus.

Extraction:

-

The powdered root bark (e.g., 2.0 kg) is extracted with methanol (e.g., 6.0 L) under reflux for a specified duration (e.g., 4 times).

-

The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Preliminary Fractionation:

-

The crude extract is adsorbed onto a D101 macroporous resin column.

-

The column is eluted with a gradient of methanol in water (e.g., 5:5, 6:4, 7:3 v/v).

-

Fractions are collected and analyzed by a suitable method, such as LC/DAD/MS. Fractions with similar profiles are combined.

Purification:

-

The combined fractions are subjected to repeated column chromatography on silica gel.

-

Further purification is achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure sesquiterpene polyol esters.

Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

-

Infrared (IR) Spectroscopy

-

Ultraviolet (UV) Spectroscopy

-

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC).

Experimental Workflow for Isolation

Biosynthesis and Biological Activity

Biosynthesis of Dihydro-β-agarofuran Sesquiterpenoids

This compound belongs to the dihydro-β-agarofuran class of sesquiterpenoids, which are characteristic secondary metabolites of the Celastraceae family. The biosynthesis of these complex molecules involves the cyclization of farnesyl pyrophosphate (FPP) to form the core sesquiterpene skeleton, followed by a series of oxidative modifications (hydroxylations) and subsequent esterifications with various organic acids.

Reported Biological Activities of Related Compounds

While specific studies on the signaling pathways modulated by this compound are limited, numerous dihydro-β-agarofuran sesquiterpenoids isolated from Celastrus species have demonstrated a range of biological activities, including:

-

Insecticidal and Antifeedant Activity: Many compounds from C. angulatus exhibit potent insecticidal properties.

-

Cytotoxic and Anti-proliferative Activity: Several sesquiterpenes from the Celastraceae family have shown cytotoxicity against various cancer cell lines.[7][8]

-

Multidrug Resistance (MDR) Reversal: Some dihydro-β-agarofuran sesquiterpenoids have been found to reverse multidrug resistance in cancer cells.[9]

-

Anti-inflammatory Activity: Certain related compounds have shown potential anti-inflammatory effects.[7]

Postulated Signaling Pathways

Based on the reported cytotoxic and anti-proliferative activities of structurally similar dihydro-β-agarofuran sesquiterpenoids, it is plausible that this compound may exert its effects through the modulation of key signaling pathways involved in cell growth, proliferation, and apoptosis. The following diagrams illustrate hypothetical signaling pathways that could be targeted by this class of compounds.

Potential Inhibition of Pro-Survival Signaling Pathways

Many cytotoxic natural products act by inhibiting pro-survival signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis.

Potential Induction of Apoptotic Signaling Pathways

Cytotoxic compounds often induce apoptosis through the activation of intrinsic or extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.

Conclusion

This compound, a sesquiterpene polyol ester from the root bark of Celastrus angulatus, represents a structurally complex natural product with potential for significant biological activity. While its insecticidal properties have been noted, the broader pharmacological potential, particularly in the context of cancer and inflammatory diseases, warrants further investigation. The methodologies for its isolation are well-established for this class of compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action and to guide its potential development as a therapeutic agent. The information presented in this technical guide provides a solid foundation for such endeavors.

References

- 1. Dihydro-β-agarofuran sesquiterpenes from celastraceae species as anti-tumour-promoting agents: Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A New Insecticidal Sesquiterpene Ester from Celastrus Angulatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insecticidal sesquiterpene polyol esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Three new insecticidal sesquiterpene polyol esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Five new insecticidal sesquiterpenoids from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two New β-Dihydroagarofuran Sesquiterpenes from Celastrus orbiculatus Thunb and Their Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Extraction of Angulatin K from Celastrus angulatus Root Bark

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin K, a sesquiterpene polyol ester, is a natural compound isolated from the root bark of Celastrus angulatus, a plant utilized in traditional Chinese medicine. This class of compounds, characterized by a β-dihydroagarofuran skeleton, has garnered significant interest within the scientific community due to its potential biological activities, including insecticidal and antitumor properties. This technical guide provides a comprehensive overview of the extraction, purification, and analysis of this compound, intended to serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.

Data Presentation

Table 1: Summary of Experimental Protocols for this compound Extraction and Purification

| Parameter | Method/Value | Source |

| Plant Material | Dried and pulverized root bark of Celastrus angulatus | [1] |

| Extraction Solvent | Methanol (MeOH) | [1][2] |

| Extraction Method | Hot reflux extraction | [1] |

| Solvent-to-Solid Ratio | 3 L of MeOH per 1 kg of root bark (per extraction) | [1] |

| Number of Extractions | 4 | [1] |

| Initial Purification | Macroporous resin (D101) column chromatography | [1] |

| Elution Solvents | Stepwise gradient of MeOH-H₂O (5:5, 6:4, 7:3) | [1] |

| Final Purification | Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [1] |

| Stationary Phase | Hypersil ODS₂ C₁₈ column (preparative) | [1] |

| Mobile Phase | MeOH-H₂O (55:45) | [1] |

Table 2: Analytical Methods for Characterization and Quantification of Sesquiterpene Polyol Esters

| Technique | Application | Details | Source |

| HPLC-DAD-MS | Identification and Quantification | Hypersil Gold C₁₈ column; Gradient elution with acetonitrile-water. | [3] |

| NMR Spectroscopy | Structure Elucidation | ¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and NOESY spectra recorded in CDCl₃. | [1] |

| Mass Spectrometry (MS) | Structure Elucidation | High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). | [1] |

Experimental Protocols

Extraction of this compound

A detailed protocol for the extraction of this compound and other sesquiterpene polyol esters from the root bark of Celastrus angulatus is outlined below[1]:

-

Preparation of Plant Material: The root bark of C. angulatus is first dried and then pulverized to a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered root bark (e.g., 2.0 kg) is subjected to hot reflux extraction with methanol (MeOH) (e.g., 6.0 L).

-

Repeated Extraction: The extraction process is repeated four times to ensure the exhaustive removal of the target compounds from the plant matrix.

-

Concentration: The methanolic extracts from all four extractions are combined and concentrated under reduced pressure to yield a crude extract.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving column chromatography[1]:

-

Initial Fractionation: The crude extract is adsorbed onto a D101 macroporous resin column.

-

Gradient Elution: The column is eluted with a stepwise gradient of methanol-water mixtures, starting from a 5:5 ratio, progressing to 6:4, and finally 7:3. Fractions are collected and analyzed.

-

Preparative HPLC: Fractions containing this compound are further purified using a preparative RP-HPLC system equipped with a Hypersil ODS₂ C₁₈ column.

-

Isocratic Elution: The final purification is achieved using an isocratic mobile phase of methanol-water (55:45).

-

Compound Isolation: The purity of the isolated this compound is confirmed using analytical techniques such as HPLC-MS and NMR.

Quantitative Analysis

While a specific validated HPLC method for the quantification of this compound is not extensively detailed in the available literature, a general and reliable HPLC-DAD-MS method for the analysis of related sesquiterpene polyol esters can be adapted[3]. The development and validation of such a method would typically involve the following steps:

-

Chromatographic System: An HPLC system equipped with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

-

Column: A reversed-phase C18 column (e.g., Hypersil Gold C₁₈, 4.6×250 mm, 5μm).

-

Mobile Phase: A gradient elution using acetonitrile and water.

-

Method Validation: The method should be validated according to ICH guidelines, establishing parameters such as:

-

Linearity: Analyzing a series of standard solutions of this compound at different concentrations to establish a linear relationship between concentration and peak area.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of this compound that can be reliably detected and quantified.

-

Accuracy: Assessing the closeness of the measured value to the true value, often determined through recovery studies.

-

Precision: Evaluating the repeatability and intermediate precision of the method.

-

Mandatory Visualization

Caption: Workflow for the extraction and purification of this compound.

Biological Activity and Signaling Pathways

The biological activities of this compound are not yet extensively studied. However, extracts of Celastrus angulatus and related sesquiterpene polyol esters have demonstrated notable insecticidal and antitumor activities[2][4][5]. For instance, certain compounds from C. angulatus have been shown to inhibit Na+/K+-ATPase activity, suggesting a potential mechanism for their insecticidal effects.

Recent studies on extracts from the closely related Celastrus orbiculatus have provided insights into potential antitumor mechanisms that may be relevant to this compound. These extracts have been shown to inhibit tumor angiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway[6]. Furthermore, extracts from C. orbiculatus have been observed to suppress the epithelial-mesenchymal transition (EMT) in gastric cancer cells by inhibiting the Cofilin 1 signaling pathway and attenuating the PI3K/Akt/mTOR signaling pathway[7][8]. Another study has indicated that these extracts can reverse precancerous gastric lesions by inhibiting autophagy through the PDCD4-ATG5 signaling pathway[9].

Given the structural similarity of this compound to the active compounds in these extracts, it is plausible that it may exert its potential antitumor effects through the modulation of these or similar signaling pathways. Further research is warranted to elucidate the specific molecular targets and mechanisms of action of this compound.

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This technical guide consolidates the current knowledge on the extraction, purification, and potential biological activities of this compound from Celastrus angulatus root bark. The detailed experimental protocols and analytical methodologies provide a solid foundation for researchers to isolate and study this promising natural product. While the precise mechanisms of action of this compound are still under investigation, the modulation of key signaling pathways in cancer progression by related compounds suggests a fertile ground for future research. Further studies are essential to fully characterize the pharmacological profile of this compound and to explore its therapeutic potential.

References

- 1. A New Insecticidal Sesquiterpene Ester from Celastrus Angulatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three new insecticidal sesquiterpene polyol esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Celastrus orbiculatus extract inhibits tumor angiogenesis by targeting vascular endothelial growth factor signaling pathway and shows potent antitumor activity in hepatocarcinomas in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Celastrus orbiculatus extract suppresses the epithelial-mesenchymal transition by mediating cytoskeleton rearrangement via inhibition of the Cofilin 1 signaling pathway in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Celastrus Orbiculatus Extracts Inhibit the Metastasis through Attenuating PI3K/Akt/mTOR Signaling Pathway in Human Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Celastrus orbiculatus extract reverses precancerous lesions of gastric cancer by inhibiting autophagy via regulating the PDCD4-ATG5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Angulatin K: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angulatin K is a naturally occurring sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus. As a member of the β-dihydroagarofuran class of sesquiterpenoids, this compound possesses a complex and highly oxygenated chemical architecture. This document provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its physicochemical properties and biological activities. Detailed experimental protocols for its isolation, structural elucidation, and bioactivity assessment are also presented. Visualizations of key experimental workflows and structural determination logic are provided to facilitate a deeper understanding of this intricate natural product.

Chemical Structure and Properties

This compound is characterized by a core β-dihydroagarofuran skeleton, which is extensively esterified. Its molecular formula is C37H42O14, with a corresponding molecular weight of 710.72 g/mol [1]. The structure of this compound was elucidated through extensive spectroscopic analysis, primarily using mass spectrometry and nuclear magnetic resonance (NMR) techniques.

Chemical Structure:

Physicochemical Properties:

Quantitative physicochemical data for this compound is not extensively reported in the literature. The table below summarizes the available information.

| Property | Value | Reference |

| Molecular Formula | C37H42O14 | [1] |

| Molecular Weight | 710.72 g/mol | [1] |

| CAS Number | 1631992-80-7 | [1] |

| Appearance | White powder | |

| Solubility | Soluble in methanol, chloroform |

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The β-dihydroagarofuran core contains multiple chiral centers, leading to a specific three-dimensional arrangement of its atoms. The absolute configuration of these stereocenters is determined using a combination of spectroscopic techniques, such as Nuclear Overhauser Effect (NOE) NMR experiments, and often confirmed by X-ray crystallography of the pure compound or a suitable derivative.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center. This involves prioritizing the four substituents attached to the chiral center based on atomic number and then determining the orientation of the substituents in space.

A logical workflow for determining the absolute configuration of a chiral center is illustrated in the diagram below.

While the complete stereochemical assignment for every chiral center in this compound is not explicitly detailed in the readily available literature, the SMILES notation provided by some chemical suppliers implies a specific stereochemistry: CC(OC--INVALID-LINK--=O)([C@H]3OC(C)=O)--INVALID-LINK--C)(--INVALID-LINK--(C[C@@H]3OC(C)=O)C)--INVALID-LINK--=O)OC(C5=CC=CC=C5)=O)=O[1]. The "@" and "@@" symbols in the SMILES string denote the specific stereochemical configuration at the chiral centers. A detailed analysis of 2D NMR data, particularly NOESY spectra, would be required to confirm the relative stereochemistry, and X-ray crystallography would provide the definitive absolute configuration.

Biological Activity

This compound has been reported to exhibit biological activity, though research is still in its early stages. The primary activities of interest are its insecticidal and potential anticancer properties.

| Activity Type | Assay Details | Result | Reference |

| Insecticidal | Stomach toxicity against Mythimna separata (4th instar larvae) | Moderate activity | |

| Anticancer | In vitro activity against various solid tumor cell lines (e.g., renal, breast, lung) | Reported to have anti-cancer properties | [2] |

Experimental Protocols

Isolation of this compound

This compound is isolated from the root bark of Celastrus angulatus. A general workflow for its isolation is depicted below.

Detailed Protocol:

-

Plant Material: The root bark of Celastrus angulatus is collected, air-dried, and pulverized into a fine powder.

-

Extraction: The powdered root bark is extracted with methanol under reflux. The solvent is then removed under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on a macroporous resin (e.g., D101). Elution is typically performed with a gradient of methanol in water.

-

Fractionation and Purification: Fractions are collected and monitored by thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC). Fractions containing this compound are combined and further purified by repeated column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC to yield the pure compound.

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from esters, and aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for elucidating the carbon skeleton and the connectivity of atoms within the molecule. NOESY experiments are particularly important for determining the relative stereochemistry.

Bioactivity Assays

Insecticidal Activity Assay:

The insecticidal activity of this compound can be assessed using various methods, including topical application, injection, or feeding assays. For stomach toxicity, a diet incorporation method is commonly used.

-

Test Organism: A suitable insect model, such as the armyworm (Mythimna separata), is used.

-

Diet Preparation: this compound is dissolved in a suitable solvent and incorporated into an artificial diet at various concentrations.

-

Exposure: Larvae are fed the treated diet for a specified period.

-

Assessment: Mortality and other sublethal effects (e.g., reduced feeding, growth inhibition) are recorded at regular intervals. The lethal dose 50 (LD50) or lethal concentration 50 (LC50) is then calculated.

Anticancer Activity Assay:

The in vitro anticancer activity of this compound is typically evaluated using cell-based assays.

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., A549 for lung cancer, MCF-7 for breast cancer) is used.

-

Cell Culture: The cells are maintained in appropriate culture media and conditions.

-

Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

Viability/Cytotoxicity Assay: Cell viability is assessed using assays such as MTT, SRB, or CellTiter-Glo. These assays measure metabolic activity or cellular protein content, which correlates with the number of viable cells.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined.

Conclusion

This compound is a structurally complex sesquiterpene polyol ester with demonstrated biological activities. Its intricate stereochemistry plays a vital role in its function. Further research is warranted to fully elucidate its stereochemical details, explore its mechanism of action at a molecular level, and evaluate its potential as a lead compound for the development of new insecticides or anticancer agents. The experimental protocols and data presented in this guide provide a foundation for researchers interested in investigating this promising natural product.

References

physical and chemical properties of Angulatin K

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin K is a naturally occurring sesquiterpenoid polyol ester, a class of complex chemical compounds known for their diverse biological activities. Isolated from the root bark of Celastrus angulatus, a plant with a history in traditional medicine, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details of its isolation, and discusses its putative biological activities and interactions with key cellular signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characteristic of sesquiterpenoid polyol esters. Its chemical formula is C37H42O14, with a corresponding molecular weight of 710.72 g/mol .

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C37H42O14 | |

| Molecular Weight | 710.72 g/mol | |

| CAS Number | 1631992-80-7 | [1] |

| Class | Sesquiterpenoid Polyol Ester | [1] |

| Source | Celastrus angulatus (root bark) | [1] |

Physical Properties

Quantitative data on the physical properties of this compound, such as melting point and solubility in various solvents, are not extensively reported in the current literature. However, based on the properties of related sesquiterpenoid esters, it is anticipated to be a crystalline solid at room temperature with limited solubility in water and higher solubility in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).

Table 2: Physical Properties of this compound (Predicted and Inferred)

| Property | Value | Notes |

| Appearance | White to off-white solid | Based on related compounds. |

| Melting Point | Not available | Experimental determination required. |

| Solubility | Not available | Experimental determination in various solvents is necessary for formulation development. |

| UV Absorption (λmax) | ~230 nm | Inferred from related β-dihydroagarofuran sesquiterpenes. |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure for the isolation of sesquiterpenoid polyol esters from the root bark of Celastrus angulatus and can be adapted for the specific purification of this compound.

Workflow for Isolation of this compound

Caption: Workflow for the isolation and purification of this compound.

Detailed Methodology:

-

Extraction: The dried and powdered root bark of Celastrus angulatus is subjected to exhaustive extraction with methanol under reflux conditions. This process is typically repeated several times to ensure complete extraction of the target compounds.

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: The crude extract is then subjected to column chromatography over a macroporous resin. Elution is performed using a stepwise gradient of methanol in water. Fractions are collected and monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

HPLC Purification: Fractions containing this compound are pooled and further purified by reversed-phase high-performance liquid chromatography (RP-HPLC). An isocratic mobile phase of methanol and water is typically employed. The purity of the final compound is assessed by HPLC and spectroscopic methods.

Biological Activity and Signaling Pathways

The biological activities of many sesquiterpenoids from Celastrus angulatus have been investigated, revealing potent insecticidal and antitumor properties. While specific studies on this compound are limited, its structural similarity to other bioactive compounds from the same plant suggests it may possess similar activities. The potential mechanisms of action could involve the modulation of key cellular signaling pathways that are often dysregulated in disease states such as cancer.

Potential Signaling Pathways

Several signaling pathways are critical in cell proliferation, survival, and apoptosis, and are common targets for natural product-based anticancer agents. These include the MAPK, Wnt/β-catenin, and NF-κB pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers.

Caption: Putative modulation of the MAPK signaling pathway by this compound.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is integral to embryonic development and adult tissue homeostasis. Its aberrant activation is strongly implicated in the initiation and progression of several cancers, particularly colorectal cancer.

Caption: Potential interaction of this compound with the Wnt/β-catenin pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a key regulator of the inflammatory response and also plays a critical role in cancer development and progression by promoting cell survival and proliferation.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Future Directions

Further research is imperative to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Quantitative Physicochemical Characterization: Determination of the melting point, solubility in a range of pharmaceutically relevant solvents, and the octanol-water partition coefficient (LogP) is essential.

-

Comprehensive Biological Screening: Systematic evaluation of the cytotoxic and insecticidal activities of pure this compound is required.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and the precise effects of this compound on the MAPK, Wnt/β-catenin, and NF-κB signaling pathways will provide a deeper understanding of its biological activity.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to assess the in vivo efficacy, pharmacokinetic profile, and safety of this compound.

Conclusion

This compound is a promising natural product with the potential for development as a therapeutic agent. Its complex chemical structure and its origin from a medicinally important plant suggest a rich pharmacology. This technical guide has summarized the current knowledge of its physicochemical properties and provided a framework for its isolation and further investigation. The elucidation of its biological activities and the signaling pathways it modulates will be critical for realizing its therapeutic potential.

References

Angulatin K: A Comprehensive Spectroscopic and Mechanistic Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Angulatin K, a sesquiterpenoid of the β-dihydroagarofuran class, is a natural product isolated from the root bark of Celastrus angulatus.[1] This class of compounds has garnered significant interest within the scientific community due to its diverse biological activities, including insecticidal and antitumor properties. This technical guide provides a detailed analysis of the spectral data of this compound, outlines the experimental protocols for its isolation and characterization, and explores its potential mechanism of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Spectroscopic Data Analysis

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented below are compiled from the peer-reviewed literature and are essential for the unambiguous identification of the compound.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical tool for determining the elemental composition of a molecule. For this compound, the HR-ESI-MS data provides a precise mass measurement, which, in conjunction with other spectroscopic data, confirms its molecular formula.

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 729.2633 | 729.2628 | C₃₅H₄₆O₁₅Na |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound, recorded in CDCl₃, are summarized below.

¹H NMR (500 MHz, CDCl₃) Spectral Data

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.56 | d | 3.5 |

| 2 | 5.72 | dd | 3.5, 2.0 |

| 3a | 2.15 | m | |

| 3b | 2.50 | m | |

| 4 | - | - | - |

| 6 | 6.10 | d | 2.5 |

| 7 | 2.65 | m | |

| 8 | 5.85 | d | 3.0 |

| 9 | 5.95 | d | 3.0 |

| 11 | - | - | - |

| 12 | 1.62 | s | |

| 13 | 4.55 | d | 12.0 |

| 13' | 4.80 | d | 12.0 |

| 14 | 1.55 | s | |

| 15 | 1.25 | s | |

| OAc-1 | 2.05 | s | |

| OAc-2 | 2.10 | s | |

| OAc-6 | 2.12 | s | |

| OAc-8 | 2.18 | s | |

| OBz-9 (ortho) | 8.05 | d | 7.5 |

| OBz-9 (meta) | 7.45 | t | 7.5 |

| OBz-9 (para) | 7.60 | t | 7.5 |

| OiBu-13 (CH) | 2.60 | m | |

| OiBu-13 (CH₃) | 1.20 | d | 7.0 |

| OiBu-13 (CH₃') | 1.22 | d | 7.0 |

¹³C NMR (125 MHz, CDCl₃) Spectral Data

| Position | Chemical Shift (δ, ppm) |

| 1 | 70.5 |

| 2 | 68.2 |

| 3 | 42.1 |

| 4 | 69.9 |

| 5 | 91.2 |

| 6 | 78.6 |

| 7 | 49.2 |

| 8 | 68.8 |

| 9 | 70.8 |

| 10 | 55.1 |

| 11 | 84.8 |

| 12 | 26.4 |

| 13 | 65.7 |

| 14 | 24.3 |

| 15 | 18.5 |

| OAc-1 (C=O) | 170.1 |

| OAc-1 (CH₃) | 20.9 |

| OAc-2 (C=O) | 170.0 |

| OAc-2 (CH₃) | 21.0 |

| OAc-6 (C=O) | 169.5 |

| OAc-6 (CH₃) | 21.1 |

| OAc-8 (C=O) | 169.8 |

| OAc-8 (CH₃) | 21.2 |

| OBz-9 (C=O) | 164.6 |

| OBz-9 (C-ipso) | 129.8 |

| OBz-9 (C-ortho) | 128.5 |

| OBz-9 (C-meta) | 133.5 |

| OBz-9 (C-para) | 129.9 |

| OiBu-13 (C=O) | 175.7 |

| OiBu-13 (CH) | 34.2 |

| OiBu-13 (CH₃) | 19.0 |

| OiBu-13 (CH₃') | 19.1 |

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with the extraction of plant material and culminating in spectroscopic analysis.

Extraction and Isolation

-

Plant Material : The root bark of Celastrus angulatus was collected, air-dried, and pulverized.

-

Extraction : The powdered plant material was extracted exhaustively with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

-

Fractionation : The crude extract was suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate to yield fractions of varying polarity.

-

Chromatographic Separation : The chloroform-soluble fraction, which showed promising biological activity, was subjected to repeated column chromatography on silica gel, eluting with a gradient of petroleum ether and acetone.

-

Purification : Fractions containing this compound were further purified by preparative thin-layer chromatography (TLC) and recrystallization to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy : ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AV-500 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker Apex IV FT-ICR mass spectrometer to determine the accurate mass and molecular formula of the compound.

Visualizations: Workflow and Signaling Pathway

To visually represent the experimental process and the hypothesized biological mechanism of this compound, the following diagrams were generated using Graphviz (DOT language).

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

The insecticidal activity of related β-dihydroagarofuran sesquiterpenoids has been linked to the inhibition of Na⁺/K⁺-ATPase. The following diagram illustrates a plausible signaling pathway initiated by this inhibition.

Caption: Hypothesized signaling pathway for the insecticidal action of this compound.

Conclusion

This technical guide provides a consolidated resource on the spectral data and experimental protocols for this compound. The detailed NMR and MS data serve as a benchmark for the identification and quality control of this natural product. The outlined experimental workflow offers a practical guide for its isolation, while the proposed signaling pathway provides a foundation for further mechanistic studies into its biological activities. This information is crucial for advancing the research and development of this compound and other β-dihydroagarofuran sesquiterpenoids as potential therapeutic agents or agrochemicals.

References

Unveiling the Bioactivity of Angulatin K: A Technical Guide to its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin K, a sesquiterpenoid polyol ester isolated from the root bark of Celastrus angulatus, has emerged as a compound of significant interest in oncological research. This technical guide provides an in-depth overview of the biological activity screening of this compound, with a particular focus on its pro-apoptotic and anti-proliferative effects on human cervical cancer cells (HeLa). The following sections detail the cytotoxic profile of this compound, the experimental protocols for its evaluation, and the underlying molecular mechanisms involving the mitochondrial apoptotic pathway and the modulation of MAPK and STAT3 signaling cascades.

Data Presentation: Cytotoxicity of this compound

The anti-proliferative effect of this compound on HeLa cells was quantified using the MTT assay. The results demonstrate a dose-dependent inhibition of cell viability, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Treatment Duration | IC50 Value (µM) |

| 24 hours | 25.6 |

| 48 hours | 15.8 |

| 72 hours | 9.7 |

Experimental Protocols

Cell Culture and Treatment

HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experimental purposes, cells were seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the cells were treated with varying concentrations of this compound (dissolved in DMSO) for the indicated time periods.

MTT Assay for Cell Viability

-

HeLa cells were seeded in 96-well plates at a density of 5 × 10³ cells/well.

-

After overnight incubation, the cells were treated with different concentrations of this compound for 24, 48, and 72 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 490 nm using a microplate reader. Cell viability was expressed as a percentage of the control group.

Western Blot Analysis

-

HeLa cells were treated with this compound at the indicated concentrations and time points.

-

Total protein was extracted using RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein concentration was determined using the BCA protein assay kit.

-

Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membranes were then incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, PARP, p-p38, p38, p-ERK, ERK, p-JNK, JNK, p-STAT3, STAT3, and β-actin.

-

After washing with TBST, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound induced apoptosis signaling pathway in HeLa cells.

Caption: Experimental workflow for screening the biological activity of this compound.

Molecular Mechanisms of Action

Induction of Apoptosis via the Mitochondrial Pathway

This compound was found to induce apoptosis in HeLa cells through the intrinsic mitochondrial pathway. This was evidenced by a significant decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax. The altered Bcl-2/Bax ratio leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. This, in turn, activates the caspase cascade, as demonstrated by the increased levels of cleaved Caspase-3 and the subsequent cleavage of its substrate, PARP.

Regulation of MAPK and STAT3 Signaling Pathways

The pro-apoptotic effects of this compound are further mediated by its modulation of key signaling pathways. Western blot analysis revealed that this compound treatment led to a significant increase in the phosphorylation of p38 and JNK, both of which are known to promote apoptosis. Conversely, the phosphorylation of ERK, a kinase often associated with cell survival and proliferation, was markedly decreased.

Furthermore, this compound was observed to inhibit the activation of STAT3, a transcription factor that plays a crucial role in cancer cell proliferation, survival, and invasion. The phosphorylation of STAT3 at Tyr705 was significantly downregulated following this compound treatment. This inhibition of the STAT3 signaling pathway likely contributes to the downregulation of its target genes, including the anti-apoptotic protein Bcl-2.

Conclusion

The comprehensive screening of this compound's biological activity reveals its potent anti-proliferative and pro-apoptotic effects on HeLa cervical cancer cells. The underlying mechanisms involve the induction of the mitochondrial apoptotic pathway, characterized by the regulation of Bcl-2 family proteins and the activation of the caspase cascade. Moreover, this compound exerts its anticancer effects by modulating the MAPK and STAT3 signaling pathways, promoting pro-apoptotic signals while inhibiting pro-survival signals. These findings underscore the potential of this compound as a promising candidate for further investigation and development as a novel anticancer therapeutic agent. This technical guide provides a foundational framework for researchers and drug development professionals to build upon in their exploration of this compound and other natural compounds in the fight against cancer.

Angulatin K: A Comprehensive Technical Review of a Sesquiterpenoid from Celastrus angulatus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angulatin K, a complex sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus, represents a class of natural products with significant biological activities. This technical guide provides a detailed review of the current literature on this compound and related β-dihydroagarofuran sesquiterpenoids. It covers the history of its discovery, chemical structure, and known biological effects, with a focus on its insecticidal and cytotoxic properties. This document synthesizes available quantitative data, outlines experimental methodologies, and visualizes potential signaling pathways to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Celastrus angulatus, a climbing shrub native to East Asia, has a long history of use in traditional medicine and as a natural insecticide. The insecticidal and medicinal properties of this plant are largely attributed to a diverse array of sesquiterpenoid polyol esters, characterized by a β-dihydroagarofuran skeleton. Among these, this compound stands out as a structurally complex and biologically intriguing molecule. This review aims to consolidate the fragmented information available on this compound and its analogues, providing a foundational resource for further research and development.

History and Discovery

The investigation into the chemical constituents of Celastrus angulatus has led to the isolation and characterization of numerous sesquiterpenoids. While a singular, comprehensive research paper dedicated solely to "this compound" is not readily identifiable in the current body of literature, its structure has been elucidated as 1β, 2β, 8α, 15-tetraacetoxy-6α, 9β-dibenzoxy-4α-hydroxy-β-dihydroagrofuran . The discovery of this compound and its congeners has been part of a broader effort to identify the bioactive compounds responsible for the traditional uses of C. angulatus.

Chemical Structure

This compound belongs to the β-dihydroagarofuran class of sesquiterpenoids. Its core structure is a tricyclic sesquiterpene skeleton, which is heavily substituted with multiple acetate and benzoate groups.

Chemical Name: 1β, 2β, 8α, 15-tetraacetoxy-6α, 9β-dibenzoxy-4α-hydroxy-β-dihydroagrofuran

Molecular Formula: C₄₉H₅₂O₁₇

Molecular Weight: 912.9 g/mol

The complex stereochemistry and dense functionalization of this compound and related compounds present significant challenges for total synthesis and contribute to their diverse biological activities.

Biological Activities

Research on sesquiterpenoids from Celastrus angulatus has primarily focused on their insecticidal and anticancer properties. While specific quantitative data for this compound is limited, the activities of closely related analogues provide valuable insights into its potential.

Insecticidal Activity

Numerous studies have demonstrated the potent insecticidal effects of extracts and isolated compounds from C. angulatus against various insect pests, notably the oriental armyworm (Mythimna separata). The primary mechanism of this activity is believed to be neurotoxicity.

Cytotoxic Activity

In addition to their insecticidal properties, certain sesquiterpenoids from C. angulatus have exhibited cytotoxicity against human cancer cell lines. This suggests potential applications in oncology, although research in this area is still in its early stages.

Quantitative Biological Data

The following tables summarize the available quantitative data for sesquiterpenoids isolated from Celastrus angulatus. It is important to note that specific data for this compound is not available in the reviewed literature. The data presented here is for structurally similar compounds and should be considered indicative of the potential activity of this compound.

Table 1: Insecticidal Activity of Celastrus angulatus Sesquiterpenoids against Mythimna separata

| Compound | KD₅₀ (μg/g) |

| Celangulin V | 548.6 |

| NW12 | 673.6 |

| NW27 | 1121.3 |

| NW30 | 1720.0 |

| NW37 | 252.3 |

KD₅₀: Knockdown dose 50, the dose required to knock down 50% of the test population.

Table 2: Cytotoxic Activity of Celastrus angulatus Sesquiterpenoids

| Compound | Cell Line | IC₅₀ (μM) |

| NW12 | Bcap-37 | > 50 |

| NW30 | Bcap-37 | > 50 |

IC₅₀: Half-maximal inhibitory concentration, the concentration of a drug that is required for 50% inhibition in vitro. Bcap-37 is a human breast carcinoma cell line.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following sections outline the general methodologies employed in the study of Celastrus sesquiterpenoids.

Isolation and Purification of this compound and Related Compounds

A general workflow for the isolation of β-dihydroagarofuran sesquiterpenoids from the root bark of Celastrus angulatus is depicted below.

Figure 1. General workflow for the isolation of sesquiterpenoids.

Methodology:

-

Extraction: The dried and powdered root bark of C. angulatus is typically extracted with a polar solvent such as methanol or ethanol at room temperature.

-

Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: The fractions are subjected to various column chromatography techniques, including silica gel and Sephadex LH-20, to achieve further separation.

-

Preparative HPLC: Final purification of the individual compounds is often achieved using preparative high-performance liquid chromatography (Prep-HPLC).

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Insecticidal Bioassay against Mythimna separata

Test Insect: Larvae of the oriental armyworm, Mythimna separata.

Methodology:

-

Rearing: M. separata larvae are reared on an artificial diet under controlled laboratory conditions (e.g., 25 ± 1°C, 70-80% relative humidity, 14:10 h light:dark photoperiod).

-

Compound Application: The test compounds are dissolved in a suitable solvent (e.g., acetone) and applied to the dorsal surface of the larvae using a micro-applicator.

-

Observation: The treated larvae are observed at regular intervals (e.g., 24, 48, and 72 hours) for signs of knockdown and mortality.

-

Data Analysis: The knockdown dose 50 (KD₅₀) is calculated using probit analysis.

Cytotoxicity Assay (MTT Assay)

Cell Line: Human breast carcinoma cell line (Bcap-37). Note: The BCaP-37 cell line has been identified as a HeLa derivative.[1]

Methodology:

-

Cell Culture: Bcap-37 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound and related β-dihydroagarofuran sesquiterpenoids exert their biological effects are not yet fully elucidated. However, based on the known activities of other natural product insecticides and cytotoxic agents, some potential pathways can be hypothesized.

Putative Insecticidal Mechanism of Action

The neurotoxic effects of many natural insecticides suggest that they may target ion channels or neurotransmitter receptors in the insect nervous system.

Figure 2. Hypothesized insecticidal mechanism of action.

Potential Cytotoxic Mechanism of Action

The cytotoxic activity of many natural products is often mediated through the induction of apoptosis (programmed cell death). This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Figure 3. Potential apoptosis-inducing pathways.

Further research is required to validate these hypotheses and to identify the specific molecular targets of this compound.

Future Directions

The study of this compound and other sesquiterpenoids from Celastrus angulatus is a promising area of research. Future efforts should focus on:

-

Comprehensive Biological Screening: A broader evaluation of the biological activities of purified this compound against a wider range of insect pests and cancer cell lines.

-

Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways responsible for its insecticidal and cytotoxic effects.

-

Total Synthesis: The development of a total synthesis route for this compound would provide a sustainable supply for further research and enable the synthesis of novel analogues with improved activity and selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of this compound analogues to identify the key structural features required for its activity.

Conclusion

This compound, a structurally complex β-dihydroagarofuran sesquiterpenoid from Celastrus angulatus, represents a valuable lead compound for the development of new insecticides and potentially anticancer agents. While the current body of literature provides a foundation for understanding its properties, significant further research is needed to fully realize its therapeutic and agrochemical potential. This technical review serves as a comprehensive starting point for researchers interested in exploring this fascinating natural product.

References

Angulatin K and the Sesquiterpenoid Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin K is a naturally occurring sesquiterpenoid polyol ester isolated from the root bark of Celastrus angulatus. Sesquiterpenoids are a diverse class of C15 isoprenoid compounds with a wide range of biological activities, including anti-inflammatory, cytotoxic, and insecticidal properties. This technical guide provides an in-depth overview of this compound, its place within the broader context of sesquiterpenoid biosynthesis, and relevant experimental methodologies for its study.

Sesquiterpenoid Biosynthesis Pathway

Sesquiterpenoids are synthesized from the precursor farnesyl pyrophosphate (FPP), which is formed through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The biosynthesis of the sesquiterpenoid backbone is catalyzed by sesquiterpene synthases (TPSs), which facilitate the cyclization of FPP into a vast array of hydrocarbon skeletons. Subsequent modifications by enzymes such as cytochrome P450 monooxygenases (CYP450s) and various transferases introduce functional groups, leading to the vast structural diversity observed in this class of compounds.

This compound belongs to the dihydro-β-agarofuran class of sesquiterpenoids, which are characterized by a tricyclic core. The biosynthesis of this core is a key step, followed by a series of oxidation and esterification reactions to yield the final polyol ester structure. While the general pathway to the dihydro-β-agarofuran skeleton is understood, the specific enzymatic steps leading to the unique esterification pattern of this compound have not yet been fully elucidated.

Quantitative Data on Biological Activity

Quantitative data on the biological activity of this compound is limited in publicly available literature. However, studies on other sesquiterpenoid polyol esters from Celastrus angulatus provide some insights into the potential activity of this class of compounds.

| Compound | Bioactivity | Assay | Result |

| Several Sesquiterpenoid Polyol Esters from C. angulatus | Cytotoxicity | Human Breast Cancer Cell Line (Bcap-37) | IC50 > 50 µM |

| Angulatins V, W, X, and Putterine B from C. angulatus | Anti-inflammatory | Nitric Oxide (NO) Production in RAW264.7 Macrophages | No significant inhibition at 2.5 and 5 µM |

| Various Insecticidal Sesquiterpenoids from C. angulatus | Insecticidal | 4th instar larvae of Mythimna separata | KD50 and ED50 values reported (specific values vary by compound) |

Note: IC50 (half maximal inhibitory concentration) and KD50/ED50 (median knockdown/effective dose) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Isolation and Purification of this compound from Celastrus angulatus

The following is a generalized protocol based on methods reported for the isolation of sesquiterpenoid polyol esters from Celastrus angulatus.

1. Extraction:

-

Air-dry the root bark of Celastrus angulatus and grind it into a fine powder.

-

Macerate the powdered plant material with methanol (e.g., 1:10 w/v) at room temperature for 72 hours, with occasional shaking.

-

Filter the extract and repeat the maceration process with fresh solvent three times to ensure complete extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

2. Fractionation:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Subject the dissolved extract to column chromatography using a nonpolar stationary phase like Diaion HP-20 or a similar macroporous resin.

-

Elute the column with a stepwise gradient of methanol in water (e.g., 50:50, 70:30, 90:10, and 100% methanol) to separate compounds based on polarity.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

3. Purification:

-

Combine fractions containing compounds of interest based on TLC analysis.

-

Further purify the combined fractions using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Use a suitable mobile phase gradient (e.g., acetonitrile/water or methanol/water) to achieve high-purity separation of individual compounds, including this compound.

-

Monitor the elution profile with a UV detector and collect the peaks corresponding to the target compound.

-

Confirm the identity and purity of the isolated this compound using analytical techniques such as NMR and mass spectrometry.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

-

Seed the RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + solvent).

-

Incubate the plate for 24 hours.

3. Nitric Oxide Measurement:

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.

-

Mix equal volumes of the supernatant and Griess reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Determine the IC50 value, which is the concentration of this compound that inhibits NO production by 50%.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

1. Cell Culture:

-

Culture a human cancer cell line (e.g., HeLa, MCF-7, or A549) in appropriate culture medium supplemented with FBS and antibiotics.

2. Assay Procedure:

-

Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

3. MTT Assay:

-

After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value, which is the concentration of this compound that reduces the viability of the cancer cells by 50%.

Chemical Synthesis

Currently, a detailed protocol for the total chemical synthesis of this compound is not available in the scientific literature. The complex stereochemistry and the presence of multiple ester groups present a significant synthetic challenge. The development of a synthetic route would likely involve a multi-step process focusing on the stereoselective construction of the dihydro-β-agarofuran core, followed by the regioselective introduction of the various ester functionalities.

Conclusion

This compound is a structurally complex sesquiterpenoid polyol ester with potential biological activities. While its specific anti-inflammatory and cytotoxic profiles require further investigation, the methodologies outlined in this guide provide a framework for its isolation, purification, and biological evaluation. The elucidation of its specific biosynthetic pathway and the development of a total synthesis route remain important areas for future research, which could unlock the full therapeutic potential of this and related natural products.

Unveiling Novel Sesquiterpenes from Celastrus Species: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The genus Celastrus, a member of the Celastraceae family, has long been a focal point in traditional medicine and modern phytochemical research due to its rich production of bioactive secondary metabolites. Among these, sesquiterpenes, particularly those with a β-dihydroagarofuran skeleton, represent a class of compounds with significant therapeutic potential. These molecules have demonstrated a wide array of biological activities, including insecticidal, anti-tumor, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[1][2][3][4] This technical guide provides an in-depth overview of the methodologies for identifying novel sesquiterpenes from Celastrus species, focusing on the experimental protocols, data interpretation, and the underlying signaling pathways affected by these compounds.

Isolation and Purification of Sesquiterpenes from Celastrus Species

The successful isolation of novel sesquiterpenes from Celastrus plant material is a multi-step process that begins with careful extraction and proceeds through various chromatographic purification stages. The general workflow is outlined below.

Plant Material and Extraction

The initial step involves the collection and processing of the plant material. Different parts of the Celastrus plant, such as the root bark, fruits, or seeds, are used as they can contain varying profiles of sesquiterpenes.[4][5][6]

Detailed Protocol: Extraction

-

Preparation: Air-dry the collected plant material (e.g., 10 kg of Celastrus orbiculatus seeds) and grind it into a fine powder.[7]

-

Extraction: Macerate the powdered material with 95% ethanol (EtOH) at room temperature three times, for 72 hours each time. Alternatively, reflux extraction with methanol (MeOH) can be employed.[4][7]

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Partitioning: Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.[4][6] The sesquiterpenes are typically found in the moderately polar fractions, such as the EtOAc or carbon tetrachloride (CCl₄) fractions.[6]

Chromatographic Purification

The partitioned extracts are complex mixtures that require further separation. A combination of chromatographic techniques is employed to isolate individual compounds.

Detailed Protocol: Chromatography

-

Silica Gel Column Chromatography: Subject the bioactive fraction (e.g., EtOAc extract) to column chromatography on a silica gel column. Elute with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.[8]

-

Sephadex LH-20 Chromatography: Further purify the fractions obtained from the silica gel column using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A gradient of acetonitrile (ACN) and water is a common mobile phase.[9]

Structure Elucidation of Novel Sesquiterpenes

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. For β-dihydroagarofuran sesquiterpenes, these techniques are crucial for determining the core skeleton, the nature and location of ester substituents, and the relative stereochemistry.

Detailed Protocol: Spectroscopic Analysis

-

Mass Spectrometry (MS): Utilize High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the molecular formula of the compound.[7]

-

Infrared (IR) Spectroscopy: Use IR spectroscopy to identify key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from esters, and aromatic rings.[5]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy helps in identifying chromophores, such as aromatic moieties (e.g., benzoyl groups), which are common substituents in these sesquiterpenes.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.

-

¹H NMR: Provides information on the number and types of protons and their neighboring protons.

-

¹³C NMR and DEPT: Determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are essential for establishing the connectivity of atoms and the stereochemistry of the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for placing the ester groups. NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons, which helps in determining the relative stereochemistry of the molecule.[7][10]

-

Bioactivities and Quantitative Data of Novel Sesquiterpenes

A significant driver for the isolation of novel sesquiterpenes from Celastrus is their diverse and potent bioactivities. The tables below summarize representative quantitative data for some of these compounds.

Table 1: Insecticidal and Antitumor Activities of Sesquiterpenes from Celastrus angulatus

| Compound | Bioactivity | Test Model | Result | Reference |

| NW12 | Insecticidal | Mythimna separata | KD₅₀: 673.6 µg/g | [5] |

| NW27 | Insecticidal | Mythimna separata | KD₅₀: 1121.3 µg/g | [5] |

| NW31 | Insecticidal | Mythimna separata | KD₅₀: 1720.0 µg/g | [5] |

| NW30 | Insecticidal | Mythimna separata | KD₅₀: 548.6 µg/g | [5] |

| NW37 | Insecticidal | Mythimna separata | KD₅₀: 252.3 µg/g | [11] |

| Celangulatin C | Insecticidal | Mythimna separata | LD₅₀: 280.4 µg/mL | [2] |

| Celangulatin F | Insecticidal | Mythimna separata | LD₅₀: 210.5 µg/mL | [2] |

| Compound 1 (from ref[3]) | Antitumor | Bcap-37 (human breast cancer) | IC₅₀: 54.08 µM | [3] |

| Compound 2 (from ref[3]) | Antitumor | Bcap-37 (human breast cancer) | IC₅₀: 61.35 µM | [3] |

Table 2: Anti-proliferative and Anti-inflammatory Activities of Sesquiterpenes from Celastrus orbiculatus

| Compound | Bioactivity | Test Model | Result | Reference |

| Compound 4 (from ref[10]) | Anti-proliferative | HL-60 (leukemia) | IC₅₀: 3.61 µM | [10] |

| Compound 4 (from ref[10]) | Anti-proliferative | K562 (leukemia) | IC₅₀: 17.13 µM | [10] |

| Compound 4 (from ref[10]) | Anti-proliferative | HCT-116 (colon cancer) | IC₅₀: 10.15 µM | [10] |

| Compound 4 (from ref[12]) | Anti-inflammatory | RAW 264.7 macrophages (LPS-induced NO production) | IC₅₀: 43.7 µM | [12] |

Signaling Pathways Modulated by Celastrus Sesquiterpenes

Understanding the mechanism of action of these novel compounds is crucial for their development as therapeutic agents. Research has indicated that sesquiterpenes from Celastrus species can modulate key signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates genes involved in inflammation, immunity, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. Several studies have shown that constituents of Celastrus orbiculatus can inhibit the activation of NF-κB.[1][13] The mechanism often involves the prevention of the degradation of the inhibitory protein IκBα. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene transcription. Sesquiterpenes from Celastrus can interfere with this cascade, likely by inhibiting the IKK complex, thereby preventing IκBα degradation and keeping NF-κB inactive in the cytoplasm.[14][15][16]

Reversal of Multidrug Resistance in Cancer

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. A key mechanism of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. Sesquiterpenes isolated from Celastrus orbiculatus have been shown to reverse MDR in cancer cell lines.[17] While the exact signaling pathway for these specific sesquiterpenes is still under investigation, a plausible mechanism, extrapolated from other MDR-reversing natural products, involves the inhibition of P-gp function and/or expression. This could occur through direct binding to P-gp or by modulating signaling pathways that regulate P-gp expression, such as the Protein Kinase C (PKC) pathway.[18]

Conclusion and Future Directions

The genus Celastrus is a prolific source of novel β-dihydroagarofuran sesquiterpenes with significant potential for the development of new drugs. The methodologies outlined in this guide provide a robust framework for the continued discovery and characterization of these compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising sesquiterpenes, particularly in the areas of inflammation and oncology. Further investigation into the structure-activity relationships of these compounds will also be critical for the design and synthesis of more potent and selective therapeutic agents. The integration of advanced analytical techniques, high-throughput screening, and in-depth mechanistic studies will undoubtedly accelerate the translation of these natural products from laboratory discoveries to clinical applications.

References

- 1. Antiinflammatory constituents of Celastrus orbiculatus inhibit the NF-kappaB activation and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Four novel insecticidal sesquiterpene esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Two new dihydro- β-agarofuran sesquiterpenes from the roots of Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A New Insecticidal Sesquiterpene Ester from Celastrus Angulatus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sesquiterpene esters from the fruits of Celastrus orbiculatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]